molecular formula C18H35N3O2S B6122020 ({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine

({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine

Cat. No. B6122020
M. Wt: 357.6 g/mol
InChI Key: RKAJZRDAOUYRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BMS-204352 or BMS-4352 and has been found to have several interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of BMS-204352 involves its interaction with the sigma-1 receptor. This receptor is located in several regions of the brain and has been found to be involved in several important cellular processes. BMS-204352 has been found to bind to this receptor with high affinity, which leads to the modulation of several cellular pathways.
Biochemical and Physiological Effects:
BMS-204352 has been found to have several biochemical and physiological effects. This compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have neuroprotective effects and has been shown to reduce the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

BMS-204352 has several advantages for use in lab experiments. This compound has a high affinity for the sigma-1 receptor, which makes it a valuable tool for researchers studying the role of this receptor in cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on BMS-204352. One area of research that has been suggested is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may also investigate the potential use of BMS-204352 in the treatment of cancer, as this compound has been found to have anticancer properties. Finally, researchers may also investigate the potential use of BMS-204352 in the development of new drugs for the treatment of other diseases and disorders.

Synthesis Methods

The synthesis of BMS-204352 is a complex process that involves several steps. The initial step involves the reaction of 1-butyl-1H-imidazole with 4-methylpentan-2-one to form 1-butyl-2-(4-methylpentan-2-one)-1H-imidazole. This intermediate is then reacted with diethylamine and sulfonyl chloride to form the final product, ({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine.

Scientific Research Applications

BMS-204352 has been extensively studied for its potential applications in scientific research. One area of research where this compound has been used is in the field of neuroscience. BMS-204352 has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in several important cellular processes. This receptor is also known to play a role in the pathogenesis of several neurological disorders.

properties

IUPAC Name

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2S/c1-6-9-12-21-17(15-20(7-2)8-3)14-19-18(21)24(22,23)13-10-11-16(4)5/h14,16H,6-13,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAJZRDAOUYRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-ethylethanamine

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